5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
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Overview
Description
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is a heterocyclic compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenylsulfonylmethyl group and an m-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor such as a hydrazide with an appropriate sulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfoxide or sulfide derivatives.
Substitution: Formation of substituted oxadiazole derivatives.
Scientific Research Applications
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The specific pathways involved depend on the particular application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 5-(((4-Methylphenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- 5-(((4-Bromophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
- 5-(((4-Fluorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole
Uniqueness
5-(((4-Chlorophenyl)sulfonyl)methyl)-3-(m-tolyl)-1,2,4-oxadiazole is unique due to the presence of the 4-chlorophenylsulfonylmethyl group, which imparts specific chemical and biological properties. This substitution pattern can influence the compound’s reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds .
Properties
IUPAC Name |
5-[(4-chlorophenyl)sulfonylmethyl]-3-(3-methylphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3S/c1-11-3-2-4-12(9-11)16-18-15(22-19-16)10-23(20,21)14-7-5-13(17)6-8-14/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOEFVOZAPBZWHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CS(=O)(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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